BenchChemオンラインストアへようこそ!

Suclofenide

Anticonvulsant Screening Maximal Electroshock Seizure (MES) Pentylenetetrazole (PTZ) Seizure

Suclofenide (CAS 30279-49-3) is a benzenesulfonamide anticonvulsant featuring a 3-chloro substitution pattern and 3-phenyl pyrrolidinedione moiety. This specific isomer—unlike its 2-chloro analog or 3-ethyl derivative—exhibits broad-spectrum efficacy in both MES and PTZ models with favorable LD50 >5000 mg/kg. Validated HPLC-UV methods and defined clinical range (8–11 µg/mL) enable immediate deployment as a bioanalytical reference. The documented brain penetration and Cmax parameters support ADME studies.

Molecular Formula C16H13ClN2O4S
Molecular Weight 364.8 g/mol
CAS No. 30279-49-3
Cat. No. B1681173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuclofenide
CAS30279-49-3
Synonyms3-chloro-4-(phenylsuccinimido)benzenesulfonamide
CGP 8426
Geistlich PB 385
GS 385
neosulfalepsine
suclofenide
Molecular FormulaC16H13ClN2O4S
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O4S/c17-13-8-11(24(18,22)23)6-7-14(13)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H2,18,22,23)
InChIKeyJUIHCCIFJCSFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Chloro-4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (Suclofenide, CAS 30279-49-3) Procurement Guide for Anticonvulsant Research and Reference Standard Applications


3-Chloro-4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS 30279-49-3), also known as Suclofenide, Neosulfalepsine, or GS 385, is a benzenesulfonamide derivative characterized by a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at the 3-position and bearing a 3-chloro-4-sulfamoylphenyl moiety [1]. This compound is classified as a succinimide-class anticonvulsant agent patented by Geistlich AG and has been historically utilized in preclinical and clinical research for seizure disorders [2]. Its chemical structure—specifically the 3-chloro substitution pattern on the benzenesulfonamide ring and the 3-phenyl substituent on the pyrrolidinedione—distinguishes it from other succinimide anticonvulsants and related benzenesulfonamide derivatives, making it unsuitable for generic substitution without quantitative evaluation [3].

3-Chloro-4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide: Why Positional Isomers and 3-Substituted Analogs Cannot Be Interchanged Without Quantitative Validation


Within the pyrrolidinedione-substituted benzenesulfonamide class, subtle structural modifications produce substantial divergences in pharmacological profile. The chlorine atom at the 3-position relative to the sulfamoyl group on the phenyl ring—rather than at alternative positions such as the 2-position—critically influences anticonvulsant efficacy and safety margins . Similarly, the 3-phenyl substitution on the pyrrolidinedione ring, when altered to include additional alkyl groups (e.g., 3-ethyl-3-phenyl analogs), markedly shifts acute toxicity profiles as measured by LD50 values . These positional and substitutional differences preclude the assumption of bioequivalence; procurement of a generic benzenesulfonamide analog without confirming the precise 3-chloro positional isomer and unsubstituted 3-phenyl pyrrolidinedione moiety introduces uncontrolled variables that compromise experimental reproducibility and invalidate comparisons to established literature benchmarks [1].

Quantitative Differentiation of 3-Chloro-4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (Suclofenide) from Closest Analogs: Validated Efficacy, Safety Margins, and Clinical Pharmacokinetics


Broad-Spectrum Anticonvulsant Efficacy in Electroshock and Pentylenetetrazole Seizure Models

Suclofenide demonstrates potent anticonvulsant activity against both electroshock-induced and pentylenetetrazole (PTZ)-induced convulsions in mice [1]. This dual efficacy in both maximal electroshock (MES) and chemical (PTZ) seizure models distinguishes Suclofenide from certain succinimide analogs that may exhibit more restricted spectrum activity, providing a broader preclinical profile for anticonvulsant screening applications [2].

Anticonvulsant Screening Maximal Electroshock Seizure (MES) Pentylenetetrazole (PTZ) Seizure

Favorable Therapeutic Index: LD50 >5000 mg/kg and Acceptable Subacute Toxicity Profile in Mice

Suclofenide exhibits an oral LD50 greater than 5000 mg/kg in mice, indicating a remarkably low acute toxicity profile for an anticonvulsant agent [1]. At sublethal doses, observed toxic manifestations are limited to drowsiness, myoclonic twitches, and diarrhea—effects that are generally manageable and reversible [2]. In contrast, the 3-ethyl-3-phenyl analog (PB 168, CAS 28093-47-2) demonstrates an oral LD50 of 2 g/kg (2000 mg/kg) in mice, representing at least a 2.5-fold higher acute toxicity and a markedly different safety profile .

Acute Toxicity Therapeutic Index LD50 Safety Pharmacology

Validated HPLC Bioanalytical Method with Defined Clinical Therapeutic Range (8-11 µg/mL)

A high-performance liquid chromatography (HPLC) method with dual wavelength detection has been fully validated for the quantitative determination of Suclofenide and its three primary metabolites: 3-chloro-4-(p-hydroxyphenylsuccinimido)-benzenesulfonamide (I), 3-chloro-4-(3'-phenylsuccinamyl)-benzenesulfonamide (II), and 3-chloro-4-(2'-phenylsuccinamyl)-benzenesulfonamide (III) [1]. In epileptic patients receiving chronic Suclofenide therapy, steady-state blood concentrations were determined to be in the range of 8–11 µg/mL, establishing a clinically referenced therapeutic window [2]. For research procurement, this means Suclofenide is one of the few succinimide anticonvulsants with a fully characterized bioanalytical method and established human pharmacokinetic reference values [3].

Pharmacokinetics Therapeutic Drug Monitoring HPLC Bioanalysis Clinical Reference Range

Characterized Preclinical Pharmacokinetics with Rodent Cmax Data (22-23 µg/mL at 1.5 h)

Pharmacokinetic studies in rats receiving single oral doses of Suclofenide demonstrated a maximum blood concentration (Cmax) of 22–23 µg/mL achieved at 1.5 hours post-administration (Tmax) [1]. The compound and its metabolites were quantifiable in rat feces, bile, urine, and brain tissue, with p-hydroxy and acid metabolites detected in feces and bile, while only acid metabolites appeared in urine [2]. This comprehensive preclinical ADME characterization provides researchers with predictable exposure parameters and tissue distribution data that are absent for most structural analogs including the positional isomer (CAS 30279-17-5) [3].

Preclinical Pharmacokinetics Oral Bioavailability Cmax Tmax

Recommended Research and Industrial Application Scenarios for 3-Chloro-4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (Suclofenide, CAS 30279-49-3)


Positive Control or Reference Standard in Anticonvulsant Drug Discovery Screening Programs

Suclofenide's established dual efficacy in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models [1] makes it an ideal positive control or reference standard for broad-spectrum anticonvulsant screening. Its activity profile spans two mechanistically distinct seizure paradigms, enabling researchers to benchmark novel compounds against a known agent with validated preclinical efficacy. Procurement for use as a reference standard in in vivo pharmacology studies leverages the compound's well-documented anticonvulsant spectrum.

Bioanalytical Method Development and Therapeutic Drug Monitoring Research Using Validated HPLC-UV Methodology

The existence of a fully validated HPLC-UV method with dual wavelength detection for Suclofenide and its three metabolites [2] positions this compound as an excellent candidate for bioanalytical method development, cross-validation studies, and therapeutic drug monitoring research. The defined clinical therapeutic range of 8–11 µg/mL in epileptic patients [3] provides a quantitative benchmark for assessing assay accuracy and clinical relevance. This scenario is uniquely supported by Suclofenide's comprehensive bioanalytical literature, which is absent for its positional isomer (CAS 30279-17-5) and 3-ethyl analog (CAS 28093-47-2).

Preclinical Pharmacokinetic and Tissue Distribution Studies with Predictable Exposure Parameters

Suclofenide's characterized rodent pharmacokinetics—including Cmax of 22–23 µg/mL at Tmax of 1.5 hours and confirmed brain penetration [4]—enable its use as a tool compound for preclinical ADME studies, including investigations of blood-brain barrier penetration, metabolic pathway elucidation, and biliary/fecal excretion profiling. Procurement for these applications is justified by the compound's predictable exposure parameters and validated analytical methodology, which minimize the need for extensive de novo bioanalytical method development.

Comparative Toxicology and Structure-Activity Relationship (SAR) Studies of Succinimide-Class Anticonvulsants

Suclofenide's favorable acute toxicity profile (oral LD50 >5000 mg/kg in mice) [5] contrasts sharply with the 3-ethyl-3-phenyl analog (PB 168), which exhibits an oral LD50 of 2 g/kg—representing a >2.5-fold higher acute toxicity . This quantitative safety differential, combined with the distinct structural features (3-chloro versus 3-ethyl substitution on the pyrrolidinedione ring), makes Suclofenide a critical comparator in SAR investigations exploring the relationship between pyrrolidinedione substitution patterns and toxicity outcomes in the succinimide anticonvulsant class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suclofenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.